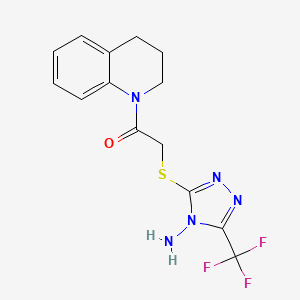
2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize 2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, one would typically begin by preparing the necessary intermediate compounds:
Starting Material Preparation: : The synthesis often involves the preparation of the 3,4-dihydroquinoline and the triazole moieties separately.
Formation of Triazole: : The triazole ring is constructed through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Formation of Dihydroquinoline: : The dihydroquinoline portion can be synthesized via cyclization reactions involving aniline derivatives and ketones.
Coupling Reaction: : The key step involves the coupling of the triazole and dihydroquinoline components via a thiol linkage, which is facilitated by reagents such as thionyl chloride or carbon disulfide, under controlled temperature and pH conditions.
Industrial Production Methods
The industrial production of this compound would scale up the aforementioned synthetic routes. Optimized reaction conditions, such as solvent choice, reaction temperature, pressure, and catalyst selection, are critical to improving yield and purity. Techniques like column chromatography, crystallization, and recrystallization might be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions where the sulfur or nitrogen atoms might be oxidized to sulfoxides or nitrogen oxides, respectively.
Reduction: : Reduction reactions may target the amino or triazole groups, possibly leading to the formation of reduced derivatives.
Substitution: : It can undergo nucleophilic substitution reactions where the trifluoromethyl group or the sulfur linkage could be substituted by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, sodium periodate.
Reduction Reagents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: : Halides, sulfides, nucleophiles under conditions of basic or acidic catalysis.
Major Products Formed
The major products depend on the specific reaction conditions but could include:
Oxidized sulfoxides or sulfones.
Reduced amino derivatives or triazole ring-reduced products.
Substituted variants with different functional groups replacing the trifluoromethyl or sulfur groups.
Wissenschaftliche Forschungsanwendungen
2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has a range of applications:
Chemistry: : Utilized as a building block in organic synthesis due to its multifunctional groups.
Biology: : Studied for its potential bioactivity, including antimicrobial and antifungal properties.
Medicine: : Research into its possible pharmaceutical applications, particularly in developing new therapeutic agents.
Industry: : Explored for use in material science, such as the development of polymers or dyes.
Wirkmechanismus
The compound's effects often hinge on its interaction with biological molecules:
Molecular Targets: : Enzymes or receptors in microbial or human cells.
Pathways Involved: : May influence cellular pathways by inhibiting or activating specific enzymes, interacting with DNA or RNA, or altering membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Several similar compounds with triazole rings and quinoline derivatives exist, but the trifluoromethyl group and the specific thiol linkage set this compound apart:
Similar Compounds
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(22(12)18)24-8-11(23)21-7-3-5-9-4-1-2-6-10(9)21/h1-2,4,6H,3,5,7-8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTLVMUNDJXWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
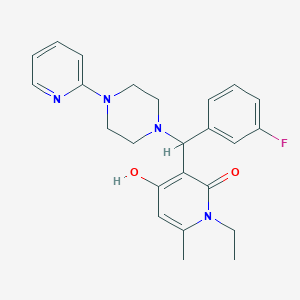
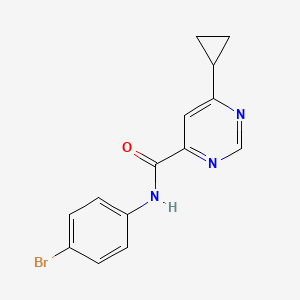
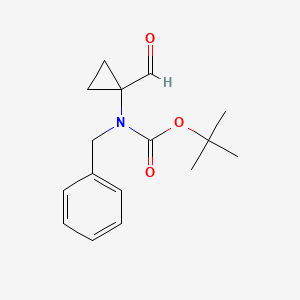
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2434506.png)
![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)
![4-Methylsulfanyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2434509.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid](/img/structure/B2434513.png)

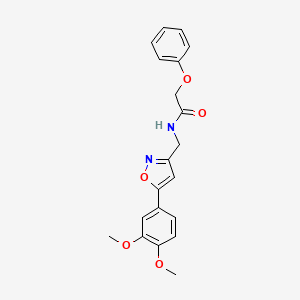
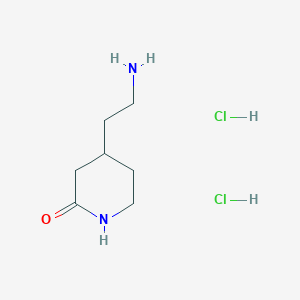
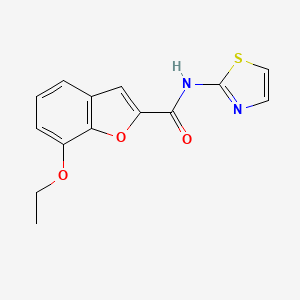
![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)
